Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel-
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Overview
Description
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel- is a chemical compound known for its unique structure and properties. It is a derivative of cyclopropanecarboxylic acid and is characterized by the presence of a 2,2-dichloroethenyl group and two methyl groups on the cyclopropane ring. This compound is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel- typically involves the reaction of cyclopropanecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification. Industrial production methods may involve more complex procedures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the 2,2-dichloroethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of certain chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester
- Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, propyl ester
Uniqueness
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3S)-rel- is unique due to its specific stereochemistry and the presence of the ethyl ester group. This gives it distinct reactivity and properties compared to similar compounds with different ester groups or stereochemistry.
Properties
CAS No. |
63142-57-4 |
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Molecular Formula |
C10H14Cl2O2 |
Molecular Weight |
237.12 g/mol |
IUPAC Name |
ethyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3/t6-,8+/m1/s1 |
InChI Key |
QPTWKDNRYCGMJM-SVRRBLITSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](C1(C)C)C=C(Cl)Cl |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
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